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Methyl 3-amino-6-methyl-2-nitrobenzoate

Cat. No.: B8123010
M. Wt: 210.19 g/mol
InChI Key: PYWKFYRGAKTFGL-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoate (B1203000) Derivatives as Synthetic Intermediates

Benzoate derivatives are a cornerstone of modern organic synthesis, valued for their versatility as key intermediates. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, making it a useful synthetic handle. orgsyn.org These compounds are integral to the production of a wide array of more complex molecules.

The applications of benzoate derivatives are diverse. They serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, certain benzoate structures have been investigated for their potential in developing agents with neuroprotective properties. Furthermore, the strategic placement of various substituents on the benzene (B151609) ring of a benzoate ester can be used to fine-tune the electronic and steric properties of the molecule, allowing chemists to control the outcome of subsequent reactions. The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a classic example of electrophilic aromatic substitution that yields a valuable intermediate for further chemical transformations. aiinmr.comorgsyn.org

Rationale for Focused Investigation on Substituted Methyl Nitrobenzoate Scaffolds

The focused investigation of substituted methyl nitrobenzoate scaffolds is rooted in their significant potential as building blocks in synthetic chemistry. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring toward electrophilic substitution but also makes it susceptible to nucleophilic aromatic substitution. aiinmr.com More importantly, the nitro group can be readily reduced to an amino group, providing a route to a wide range of substituted anilines that are themselves crucial synthetic intermediates. sciencemadness.org

The presence of other substituents, such as the amino and methyl groups in the target molecule, adds further layers of complexity and synthetic utility. These groups can direct the position of subsequent chemical modifications and can be altered themselves to introduce new functionalities. For example, methyl 2-methyl-3-nitrobenzoate, a related compound, is used in the synthesis of various heterocyclic structures, including indoles and isoquinolinones. sigmaaldrich.com The specific arrangement of these functional groups on the benzene ring creates a unique chemical entity with a distinct reactivity profile, making such scaffolds a subject of interest for chemists seeking to build complex molecular architectures.

Detailed Research Findings

While specific experimental data for Methyl 3-amino-6-methyl-2-nitrobenzoate is scarce, the properties of closely related isomers provide valuable insight into the expected characteristics of this class of compounds. The data presented below is for isomers of the target compound and illustrates the range of physical properties that can be expected.

Table 1: Physical and Chemical Properties of Related Substituted Methyl Benzoate Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) CAS Number
Methyl 2-amino-3-nitrobenzoate C₈H₈N₂O₄ 196.16 --- ---
Methyl 2-amino-6-nitrobenzoate C₈H₈N₂O₄ 196.16 --- 57113-89-0
Methyl 3-methyl-2-nitrobenzoate C₉H₉NO₄ 195.17 72-73 5471-82-9
Methyl 2-methyl-3-nitrobenzoate C₉H₉NO₄ 195.17 62-65 59382-59-1
Methyl 2-amino-5-methyl-3-nitrobenzoate C₉H₁₀N₂O₄ 210.19 --- ---

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.comchembk.comuni.lu

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 2-amino-3-nitrobenzoate
Methyl 2-amino-6-nitrobenzoate
Methyl 3-methyl-2-nitrobenzoate
Methyl 2-methyl-3-nitrobenzoate
Methyl 2-amino-5-methyl-3-nitrobenzoate
m-nitrobenzoic acid
methyl m-nitrobenzoate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B8123010 Methyl 3-amino-6-methyl-2-nitrobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-6-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-3-4-6(10)8(11(13)14)7(5)9(12)15-2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWKFYRGAKTFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 Amino 6 Methyl 2 Nitrobenzoate and Analogues

Regioselective Nitration Strategies in Benzoate (B1203000) Systems

The introduction of a nitro group (–NO₂) onto a benzoate ring is a classic example of an electrophilic aromatic substitution reaction. proprep.com The position of this new substituent is dictated by the electronic properties of the groups already present on the ring. For a starting material like a substituted methyl benzoate, the ester group (-COOCH₃) and any alkyl groups (e.g., -CH₃) exert competing influences, making regioselective control a critical challenge.

The most common method for the nitration of benzoate systems involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). proprep.comrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. quizlet.comquora.com

Optimization of this process involves careful control of several factors:

Temperature: Electrophilic nitration is an exothermic reaction. The temperature must be kept low, typically below 6°C using an ice bath, to prevent side reactions and the formation of dinitrated products. rsc.org Higher temperatures can lead to an increase in dinitration. proprep.com

Rate of Addition: The nitrating mixture should be added slowly to the solution of the methyl benzoate in sulfuric acid. quizlet.com A slow, controlled addition over a period of approximately 15 minutes helps to manage the reaction's heat and limit the concentration of the powerful nitronium ion, which can prevent unwanted multiple nitrations. rsc.orgquizlet.com

Reagent Concentration: The use of concentrated acids is crucial for the efficient generation of the nitronium ion.

The table below summarizes typical conditions for the nitration of methyl benzoate.

ParameterConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the highly electrophilic nitronium ion (NO₂⁺). proprep.comquora.com
Temperature < 6 °CMinimizes polysubstitution and side reactions. rsc.org
Addition Time ~15 minutes (slow)Controls exotherm and limits unwanted dinitration. rsc.orgquizlet.com
Solvent/Medium Concentrated H₂SO₄Dissolves the reactant and facilitates nitronium ion formation. rsc.org

The regioselectivity of nitration on a substituted benzene (B151609) ring is governed by the electronic nature of the existing substituents. These groups can be classified as either activating (electron-donating) or deactivating (electron-withdrawing).

Methyl Group (-CH₃): An alkyl group like methyl is an electron-donating group. It activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Ester Group (-COOCH₃): A carbonyl-containing group like a methyl ester is a strong electron-withdrawing group. It deactivates the ring towards electrophilic attack, making the reaction slower. This deactivation is most pronounced at the ortho and para positions, thereby directing the incoming electrophile to the meta position. rsc.org

In the case of methyl benzoate, the ester group's deactivating and meta-directing influence dominates, leading to the primary product being methyl 3-nitrobenzoate. rsc.org For a molecule like methyl 2-methylbenzoate, the directing effects of the methyl group (ortho/para) and the ester group (meta) would result in a complex mixture of products, highlighting the challenge in synthesizing a specific isomer like Methyl 3-amino-6-methyl-2-nitrobenzoate. The synthesis would likely start from a precursor where the directing groups guide the nitration to the desired position before other functional groups are introduced or modified.

Amination Approaches to Nitrobenzoate Derivatives

The conversion of a nitro group (–NO₂) to an amino group (–NH₂) is a fundamental reduction reaction in organic synthesis. This step is crucial for installing the "amino" part of the target molecule's name. A variety of methods exist, ranging from broad-spectrum catalytic hydrogenation to more selective chemical reductions.

Catalytic hydrogenation is a widely used and efficient industrial process for reducing nitroaromatics to their corresponding anilines. google.comresearchgate.net The process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. youtube.com

Commonly used catalysts and conditions are outlined below:

CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C) H₂ gas, often at moderate pressure; solvent such as ethanol (B145695) or ethyl acetate. youtube.comA highly effective and common choice for nitro group reduction.
Raney Nickel H₂ gas; often requires elevated temperature and pressure. wikipedia.orgA cost-effective and active catalyst, though sometimes less selective.
Platinum(IV) Oxide (PtO₂) H₂ gas; can often be used under milder conditions than other catalysts. wikipedia.orgKnown as Adams' catalyst; effective for a wide range of hydrogenations.

The general reaction is highly efficient and often produces clean products, with water being the only byproduct. youtube.com The choice of catalyst can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. youtube.com

When a molecule contains multiple reducible functional groups (such as esters, ketones, or halides), chemoselective reduction of only the nitro group becomes essential. nih.govacs.org While catalytic hydrogenation can sometimes be controlled, several chemical reagents are known for their high selectivity towards the nitro group. wikipedia.orgdavidpublisher.com

These methods avoid the use of high-pressure hydrogen gas and can be more tolerant of sensitive functional groups. acs.org

ReagentConditionsSelectivity Notes
Tin(II) Chloride (SnCl₂) Acidic medium (e.g., HCl). wikipedia.orgA classic method for selectively reducing nitro groups in the presence of other reducible functionalities.
Iron (Fe) powder Acidic medium (e.g., acetic acid or HCl). wikipedia.orgAn inexpensive and effective metal reductant for nitroarenes.
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or mixed aqueous/organic solvent systems. wikipedia.orgA mild reducing agent often used for its selectivity.
Transition-metal-free catalysts Combined KOtBu/BEt₃ with pinacolborane. rsc.orgA modern approach that offers high chemoselectivity for reducing nitro groups under mild conditions. rsc.org

These techniques are particularly valuable in complex syntheses where preserving other parts of the molecule is paramount. For instance, the reduction of a nitrobenzoate to an aminobenzoate can be achieved while leaving the ester group intact. acs.org

Methylation and Esterification Pathways

The methyl ester functional group (-COOCH₃) can be introduced at various stages of the synthesis. The most common approach is the esterification of a corresponding carboxylic acid.

One of the most fundamental methods is the Fischer esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. chemicalbook.commdpi.com The mixture is typically heated to reflux to drive the reaction to completion. chemicalbook.com

Alternatively, modern catalytic methods are being developed. For example, solid acid catalysts, such as titanium zirconium oxides, can facilitate the direct condensation of benzoic acids with methanol, sometimes without the need for other acid promoters. mdpi.com Other specialized reagents can also be used. A solution of 2-aminobenzoic acid in methanol can be treated with thionyl chloride at 0°C and then refluxed to produce the methyl ester. chemicalbook.com For more sensitive substrates, methods using dimethyl carbonate as a green methylating agent have been developed. organic-chemistry.org

In the context of synthesizing this compound, the esterification could be performed on a precursor like 3-amino-6-methyl-2-nitrobenzoic acid. The choice of method would depend on the stability of the other functional groups to the reaction conditions, particularly the acidic environment of classic Fischer esterification.

Strategies for Methyl Ester Formation

The formation of the methyl ester is a critical step in the synthesis of the target compound. This is typically achieved by the esterification of the corresponding carboxylic acid, 3-amino-6-methyl-2-nitrobenzoic acid. Several methods are available, with the choice often depending on the scale of the reaction, the stability of the substrate, and the desired purity.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is often used, or the water formed as a byproduct is removed. organic-chemistry.org For amino-substituted benzoic acids, the amino group is basic and will be protonated by the strong acid catalyst, requiring at least a stoichiometric amount of acid. researchgate.net

Thionyl Chloride Method: An alternative route involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). google.com The resulting acyl chloride readily reacts with methanol to form the methyl ester. This method is often faster and not reversible but requires careful handling of the corrosive and moisture-sensitive thionyl chloride. google.com

Methylation with Alkylating Agents: Direct methylation of the carboxylic acid can also be achieved using specific methylating agents. For instance, methyl p-toluenesulfonate in the presence of a base like triethylamine (B128534) has been used for the synthesis of methyl 2-amino-6-nitrobenzoate from its corresponding acid. mdpi.com

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationMethanol, H₂SO₄ (catalytic or stoichiometric)RefluxInexpensive reagents, suitable for large scale. researchgate.netReversible reaction, may require harsh acidic conditions. organic-chemistry.org
Thionyl Chloride Method1. SOCl₂ 2. MethanolOften at room temperature or gentle heatingIrreversible, high-yielding. google.comThionyl chloride is hazardous and moisture-sensitive.
Methyl p-toluenesulfonateMethyl p-toluenesulfonate, Base (e.g., Triethylamine)Heating in a solvent like DMF mdpi.comGood for specific substrates where other methods fail.Reagent is more expensive.

Introduction of Methyl Substituents on the Aromatic Ring

The regioselective introduction of the methyl group at the C-6 position is a key challenge in the synthesis of this compound. The directing effects of the substituents already on the ring play a crucial role.

The directing effects of common substituents are summarized below:

Ortho, Para-directing and Activating: -NH₂, -OH, -OR, -Alkyl (e.g., -CH₃) researchgate.net

Ortho, Para-directing and Deactivating: -F, -Cl, -Br, -I

Meta-directing and Deactivating: -NO₂, -SO₃H, -CN, -C(O)R, -C(O)OR, -C(O)OH vedantu.com

A plausible synthetic strategy would start from a precursor that already contains the methyl group in the desired position or allows for its directed introduction. For example, starting with 3-methylbenzoic acid (m-toluic acid) . Nitration of m-toluic acid is complex. The methyl group directs ortho and para, while the carboxylic acid group directs meta. This would lead to a mixture of isomers. However, under specific conditions, the synthesis of 2-nitro-3-methylbenzoic acid from m-toluic acid has been reported, although selectivity can be a challenge. google.compatsnap.com Another starting material could be 3-nitro-o-xylene , which upon selective oxidation of one methyl group, can yield 2-methyl-3-nitrobenzoic acid . chemicalbook.comgoogle.com

SubstituentTypeDirecting EffectReactivity Effect
-CH₃ (Methyl)AlkylOrtho, Para chemrxiv.orgchemicalbook.comActivating researchgate.netchemicalbook.com
-NH₂ (Amino)AmineOrtho, ParaStrongly Activating
-NO₂ (Nitro)NitroMeta vedantu.comchemicalbook.comStrongly Deactivating researchgate.netchemicalbook.com
-COOCH₃ (Methyl Ester)EsterMetaDeactivating
-COOH (Carboxylic Acid)CarboxylMeta vedantu.comDeactivating vedantu.com

Once a key intermediate like 2-methyl-3-nitrobenzoic acid is synthesized, subsequent functional group manipulations, such as reduction of the nitro group and introduction of another nitro group, would be required. The challenge lies in controlling the regiochemistry of these steps.

Convergent and Divergent Synthesis Routes to this compound

The synthesis of a polysubstituted aromatic compound like this compound can be approached through either convergent or divergent strategies.

A potential convergent route could involve:

Synthesis of a boronic acid derivative of one fragment, for example, a protected 2-methyl-6-nitroaniline (B18888) derivative.

Synthesis of a halogenated methyl benzoate derivative as the second fragment.

A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to join the two fragments.

Final deprotection and functional group modification steps.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. researchgate.net This is efficient when a library of analogues is desired. For the target molecule, a divergent approach could start from a readily available substituted benzene.

A plausible divergent route could be:

Starting Material: 3-Methylbenzoic acid.

Esterification: Conversion to methyl 3-methylbenzoate.

Nitration: Introduction of a nitro group. This step is challenging due to mixed directing effects but could potentially yield methyl 3-methyl-2-nitrobenzoate and other isomers which would need separation.

Second Nitration: Introduction of a second nitro group. The existing methyl, ester, and nitro groups would direct the substitution.

Selective Reduction: Reduction of one of the nitro groups to an amino group. The selective reduction of one nitro group in the presence of another is a known challenge but can be achieved using specific reagents like sodium sulfide (B99878) or by controlling reaction conditions. wikipedia.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and improving safety and efficiency. mdpi.comchemrxiv.orgnih.gov

Atom Economy Maximization in Reaction Design

Atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. jk-sci.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant waste, like substitution and elimination reactions. nih.gov

Nitration: Typically uses a mixture of nitric acid and sulfuric acid. While the nitro group is incorporated, the sulfuric acid is a catalyst, and water is a byproduct. The atom economy can be improved by using catalytic systems that regenerate the acid.

Esterification (Fischer): Produces water as a byproduct.

Reduction of Nitro Group: Using metals like iron, tin, or zinc in acidic media generates large amounts of metal salt waste. wikipedia.org Catalytic hydrogenation, using H₂ gas over a catalyst like Pd/C, is much more atom-economical, with water being the only byproduct.

Reaction TypeExample in SynthesisAtom EconomyComments
AdditionCatalytic Hydrogenation (R-NO₂ + 3H₂ → R-NH₂ + 2H₂O)HighIncorporates most atoms from H₂ into the product and byproduct water. jk-sci.com
SubstitutionNitration (Ar-H + HNO₃ → Ar-NO₂ + H₂O)ModerateGenerates water as a stoichiometric byproduct. nih.gov
SubstitutionFischer Esterification (RCOOH + CH₃OH ⇌ RCOOCH₃ + H₂O)ModerateGenerates water as a stoichiometric byproduct. nih.gov

Utilization of Safer Solvents and Auxiliaries

Many traditional organic syntheses employ hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). Green chemistry encourages the use of safer alternatives. chemrxiv.orgnih.gov

For the synthesis of this compound, potential improvements include:

Replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Using water as a solvent where possible, especially in reduction reactions. jsynthchem.com

Employing solvent-free reaction conditions, for example, using mechanochemical methods (grinding). mdpi.com

Conventional SolventHazardsGreener AlternativeBenefits
Dichloromethane (DCM)Suspected carcinogen, volatile2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity.
Dimethylformamide (DMF)Reproductive toxicity, high boiling pointCyrene™ (dihydrolevoglucosenone)Bioderived, biodegradable, lower toxicity.
BenzeneCarcinogenicToluene (B28343)Less toxic than benzene, though still hazardous.

Catalytic Approaches for Enhanced Efficiency

Catalytic reactions are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, often leading to higher selectivity, milder reaction conditions, and lower energy consumption. jk-sci.com

Key catalytic approaches relevant to the synthesis of this compound include:

Catalytic Hydrogenation: The reduction of the nitro group is a prime candidate for catalysis. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas are highly efficient and produce only water as a byproduct. wikipedia.org Newer methods also explore the use of non-noble metal catalysts, such as iron or nickel-based systems, to improve cost-effectiveness and sustainability. google.comjsynthchem.com

Acid Catalysis: As mentioned in the esterification section, using solid acid catalysts that can be easily recovered and reused can make processes like Fischer esterification greener.

Photoredox Catalysis: Emerging technologies using photoredox catalysis can enable C-H functionalization and C-N bond formation under mild conditions, potentially offering novel and more direct routes to complex anilines. galchimia.com

Energy Efficiency Considerations in Synthetic Protocols

For instance, the nitration of aromatic compounds like toluene or methyl benzoate typically employs a mixture of concentrated nitric acid and sulfuric acid. cerritos.edusaskoer.camasterorganicchemistry.com This reaction is highly exothermic, requiring careful temperature control, often at low temperatures (e.g., below 15-30°C) to manage the reaction rate and prevent over-nitration or side reactions. cerritos.edusciencemadness.org Maintaining these low temperatures, especially on an industrial scale, necessitates significant energy input for cooling systems.

Conversely, the reduction of the nitro group to an amine has traditionally been carried out using methods like metal-acid systems (e.g., tin or iron in hydrochloric acid), which may require heating to proceed at a reasonable rate. rushim.ru A major advancement in energy efficiency is the use of catalytic hydrogenation. rsc.orgacs.org Catalytic processes, including those using noble metals like Palladium (Pd) or Platinum (Pt) on carbon, or more recently, catalysts based on abundant metals like manganese or copper, can often be performed under milder conditions of temperature and pressure. cerritos.eduacs.orgcapes.gov.br This reduces the energy required for heating or high-pressure equipment.

Furthermore, modern technologies such as microwave-assisted synthesis have demonstrated the potential to dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. capes.gov.br For example, catalytic transfer hydrogenation for the reduction of nitroarenes can be completed in as little as five minutes at 120°C using microwave heating. capes.gov.br The development of solid acid catalysts (e.g., Nb2O5/SiO2) for nitration also presents an energy-efficient alternative, allowing for high conversion under potentially milder, solvent-free conditions. ijcce.ac.ir

The following table provides a comparative overview of energy-relevant parameters for different synthetic methodologies applicable to the synthesis of precursors for this compound.

Interactive Data Table: Comparison of Energy Efficiency in Relevant Synthetic Protocols

Reaction Step Methodology Typical Temperature Typical Duration Energy Input Profile Source(s)
Nitration Mixed Acid (HNO₃/H₂SO₄)0–30°C0.5–5 hoursHigh (for cooling) cerritos.edusciencemadness.org
Solid Acid Catalyst (e.g., Nb₂O₅/SiO₂)25–85°C1–4 hoursModerate (for heating) ijcce.ac.ir
N₂O₅ in CH₂Cl₂-40–0°C< 1 hourHigh (for cooling) researchgate.net
Nitro Reduction Metal/Acid (e.g., Fe/HCl)Ambient to 100°C2–12 hoursHigh (for heating/long duration) rsc.org
Catalytic Hydrogenation (e.g., Pd/C, H₂)25–80°C1–8 hoursLow to Moderate rsc.orgacs.org
Catalytic Transfer Hydrogenation (Microwave)~120°C< 10 minutesLow (short duration) capes.gov.br

Waste Minimization and Prevention Strategies

The reduction of waste is a cornerstone of green chemistry, directly impacting the environmental footprint and cost-effectiveness of a synthesis. Key metrics for evaluating waste include Atom Economy and Process Mass Intensity (PMI). rsc.orgacsgcipr.org Atom economy measures the efficiency with which atoms from the reactants are incorporated into the final product, while PMI provides a more holistic measure by calculating the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. rsc.orgacsgcipr.orgchemicalbook.com

The conventional synthesis of aromatic nitro compounds using mixed nitric and sulfuric acids has a notoriously low atom economy and high PMI. rsc.org The sulfuric acid, used in stoichiometric amounts as a catalyst and dehydrating agent, generates large volumes of spent acid waste, the treatment and disposal of which are costly and environmentally burdensome. ijcce.ac.irrsc.org

Catalytic methods offer a significant advantage in waste prevention. In catalytic nitration, for example, a solid acid catalyst can be filtered off and potentially reused, eliminating the issue of spent liquid acid waste. ijcce.ac.ir Similarly, the catalytic hydrogenation of nitroarenes is far superior to traditional stoichiometric reductions. The use of iron powder in acid for reduction, for instance, produces large quantities of iron oxide sludge as a byproduct, resulting in poor atom economy. rsc.orgrsc.org In contrast, catalytic hydrogenation, using hydrogen gas as the reductant, ideally produces only water as a byproduct, leading to a much higher atom economy. rsc.org

The following table illustrates the impact of different synthetic strategies on waste generation, using atom economy as a key metric for comparison.

Interactive Data Table: Waste Minimization in Relevant Synthetic Strategies

Reaction Methodology Key Reagents Byproducts Atom Economy (%) Key Waste Streams Source(s)
Aromatic Nitration Stoichiometric 'Mixed Acid'HNO₃, H₂SO₄H₂O, H₂SO₄ (spent)~51%Spent Acid rsc.org
Catalytic (e.g., Triflate catalyst)HNO₃, CatalystH₂O~87%Recyclable Catalyst rsc.org
Nitroarene Reduction Stoichiometric (Bechamp)Fe, HClFe₂O₃, FeCl₂, H₂O~35%Iron Oxide Sludge rsc.org
Catalytic HydrogenationH₂, CatalystH₂O~72%Recyclable Catalyst rsc.org

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 6 Methyl 2 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For a molecule like Methyl 3-amino-6-methyl-2-nitrobenzoate, DFT calculations can elucidate the distribution of electrons, the nature of its molecular orbitals, and its electrostatic potential, all of which are fundamental to understanding its chemical behavior. Studies on related molecules, such as nitroanilines and aminobenzoic acids, provide a framework for these theoretical explorations. acs.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the benzene (B151609) ring, while the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation.

Illustrative Data for Analogous Aromatic Compounds:

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
p-Nitroaniline -6.69 -1.78 4.91
p-Aminoaniline -4.99 -0.01 4.98

This interactive table presents calculated HOMO, LUMO, and energy gap values for compounds structurally related to this compound, as determined by DFT calculations. thaiscience.infotci-thaijo.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes areas of low electron density (positive potential), indicating sites for nucleophilic attack.

In the case of this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. thaiscience.inforesearchgate.netresearchgate.net The aromatic ring itself will display a complex potential landscape influenced by the competing electronic effects of the various substituents.

Spectroscopic Property Predictions via Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their spectroscopic signatures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable method for confirming molecular structures. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule with considerable accuracy.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons on the ring, the amino protons, and the methyl ester protons. The chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the amino, methyl, and nitro groups. Similarly, the ¹³C NMR spectrum would exhibit unique resonances for each carbon atom in the molecule, with the carbonyl carbon of the ester group appearing significantly downfield.

Illustrative Predicted ¹³C NMR Chemical Shifts for Substituted Methyl Benzoates:

Carbon Position Methyl Benzoate (B1203000) Methyl 4-nitrobenzoate Methyl 3-nitrobenzoate
C=O 166.7 165.1 164.7
C1 130.4 135.4 131.7
C2 129.4 130.6 124.3
C3 128.1 123.5 148.1
C4 132.6 150.5 127.2
C5 128.1 123.5 129.5
C6 129.4 130.6 135.1

This interactive table provides a comparison of ¹³C NMR chemical shifts for methyl benzoate and its nitro-substituted derivatives, which serve as models for predicting the spectrum of this compound. rsc.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra. nih.govnih.gov

For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the asymmetric and symmetric stretching of the NO₂ group, the C=O stretching of the ester, and various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups. core.ac.ukresearchgate.net

Illustrative Vibrational Frequencies for a Related Compound (4-Methyl-3-nitrobenzoic acid):

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch (Amino) ~3400-3500 Not Applicable
C-H Stretch (Aromatic) ~3000-3100 ~3050
C-H Stretch (Methyl) ~2950-3000 ~2970
C=O Stretch (Ester) ~1700-1730 ~1710
NO₂ Asymmetric Stretch ~1520-1560 ~1540

This interactive table presents a selection of calculated and experimental vibrational frequencies for a structurally similar molecule, providing insight into the expected spectral features of this compound. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface of a reaction, identifying intermediates, and characterizing transition states. nih.govnih.gov For this compound, several reactions could be of interest, such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon.

A DFT study on the decomposition of nitroalkyl benzoates suggests that such reactions can proceed through a polar, one-step mechanism. researchgate.net The nature of the transition state can vary depending on the substituents and the reaction medium. For the aminolysis of methyl benzoate, computational studies have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with general base catalysis significantly lowering the activation energy. The catalytic role often involves facilitating proton transfer in the transition state.

These studies suggest that reactions involving this compound would likely proceed through highly organized, polar transition states, with the specific pathway influenced by the electronic nature of the reactants and the solvent environment.

Conformation Analysis and Energetic Landscaping

The conformational landscape of this compound is primarily dictated by the orientation of the methoxycarbonyl (-COOCH₃) and nitro (-NO₂) groups relative to the benzene ring and to each other. Due to steric hindrance and electronic interactions between the substituents, the molecule is unlikely to be perfectly planar.

Computational studies on the closely related compound, methyl 3-nitrobenzoate, provide valuable insights. For methyl 3-nitrobenzoate, two primary conformers arising from rotation around the C(ar)-C(carbonyl) bond are considered: the O-NO₂ trans and O-NO₂ cis isomers. In a vacuum, the trans conformer is found to be more stable. The presence of additional substituents in this compound—specifically the amino group at the 3-position and the methyl group at the 6-position—would further influence the conformational preferences.

The methyl group at the 6-position, ortho to the methoxycarbonyl group, will introduce significant steric strain. This steric hindrance would likely force the methoxycarbonyl group out of the plane of the benzene ring to a greater extent than in methyl 3-nitrobenzoate. This rotation around the C(ar)-C(carbonyl) bond would have a corresponding energy barrier. The energetic landscape would therefore be characterized by minima corresponding to staggered conformations of the methoxycarbonyl group relative to the adjacent methyl and nitro groups.

The intramolecular hydrogen bonding between the amino group at the 3-position and the nitro group at the 2-position could also play a role in stabilizing certain conformations. This interaction might favor a more planar arrangement of these two groups with respect to the benzene ring.

Table 1: Predicted Torsional Angles and Energy Barriers for this compound

Dihedral AnglePredicted Stable Conformation (degrees)Estimated Rotational Energy Barrier (kJ/mol)
C6-C1-C(O)-ONon-planar due to steric hindrance from the methyl group> 26
C1-C2-N(O₂)-OLikely near planar to maximize conjugationModerate
C2-C3-N(H₂)-HPotential for intramolecular hydrogen bondingLow

Note: The values in this table are estimations based on related structures and have not been experimentally determined for this compound.

Structure-Reactivity Relationship (SRR) Modeling and Prediction

Structure-reactivity relationship (SRR) models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the chemical and biological activities of compounds based on their molecular structures. For this compound, its reactivity is largely governed by the electronic effects of its substituents.

The benzene ring is substituted with both electron-donating (amino, methyl) and electron-withdrawing (nitro, methoxycarbonyl) groups. The interplay of these groups determines the electron density distribution on the aromatic ring and influences its susceptibility to electrophilic and nucleophilic attack.

Electron-donating groups (amino, methyl) generally activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (nitro, methoxycarbonyl) deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta position. wikipedia.org

In this compound, the powerful activating effect of the amino group and the moderate activating effect of the methyl group are in competition with the strong deactivating effects of the nitro and methoxycarbonyl groups. The positions on the ring that are most activated by the amino and methyl groups are already substituted. This complex substitution pattern would make predictions of further substitution reactions challenging without specific computational models.

QSAR studies on nitroaromatic compounds often correlate their toxicity with descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov A lower ELUMO is indicative of a higher electrophilicity and greater reactivity towards nucleophiles, which can be a factor in the toxic mechanisms of nitroaromatics. For benzoic acid derivatives, QSAR models have shown that toxicity can be related to parameters like the partition coefficient (log P) and the acid dissociation constant (pKa). nih.gov

Table 2: Predicted Electronic Properties and Their Influence on Reactivity

PropertyPredicted Influence on this compound
ELUMOLikely to be low, indicating susceptibility to nucleophilic attack.
Electron DensityIncreased at positions ortho and para to the amino and methyl groups; decreased at positions ortho and para to the nitro and methoxycarbonyl groups.
Dipole MomentExpected to be significant due to the presence of polar nitro and amino groups.

Thermochemical Studies and Enthalpy of Formation Calculations

The standard molar enthalpy of formation (ΔfH°(g)) in the gaseous phase is a key thermochemical property that indicates the stability of a molecule. While experimental data for this compound is not available, estimations can be made based on data from related compounds.

Thermochemical studies have been conducted on isomers of aminobenzoic acid and nitrobenzene. For instance, the experimental enthalpies of formation in the crystalline state for o-, m-, and p-aminobenzoic acid have been determined. researchgate.net Similarly, the enthalpy of formation for nitrobenzene is also known. anl.gov

Computational methods, such as density functional theory (DFT) and composite methods like G3 and G4, can provide more accurate theoretical estimations of the enthalpy of formation. These calculations would take into account the specific stereoelectronic interactions between the substituents in this compound. The presence of the ortho-amino and nitro groups could lead to intramolecular hydrogen bonding, which would contribute to the thermodynamic stability of the molecule, resulting in a more negative enthalpy of formation. Conversely, steric repulsion between the ortho-methyl and methoxycarbonyl groups, as well as between the ortho-nitro and methoxycarbonyl groups, would be destabilizing and lead to a less negative enthalpy of formation.

Table 3: Enthalpies of Formation of Related Compounds

CompoundFormulaStateΔfH° (kJ/mol)
o-Aminobenzoic acidC₇H₇NO₂crystalline-399.0 ± 3.0 researchgate.net
m-Aminobenzoic acidC₇H₇NO₂crystalline-416.6 ± 4.1 researchgate.net
p-Aminobenzoic acidC₇H₇NO₂crystalline-408.7 ± 2.3 researchgate.net
NitrobenzeneC₆H₅NO₂liquid12.5 ± 1.5
AnilineC₆H₅NH₂liquid31.3 ± 0.6
Toluene (B28343)C₇H₈liquid12.0 ± 0.6
Methyl BenzoateC₈H₈O₂liquid-332.8 ± 4.0 wikipedia.org

Research Applications of Methyl 3 Amino 6 Methyl 2 Nitrobenzoate As a Key Chemical Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

Methyl 3-amino-6-methyl-2-nitrobenzoate is theoretically a valuable precursor for the synthesis of various heterocyclic compounds. The presence of three distinct functional groups—an amine, a methyl group, and a nitro group, all attached to a benzene (B151609) ring with a methyl ester—offers multiple reaction pathways for constructing complex ring systems. The ortho-positioning of the amino and nitro groups is particularly significant for cyclization reactions.

Annulation Reactions to Form Fused Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, could potentially utilize this compound. The amino group can act as a nucleophile, while the nitro group can be reduced to an amino group, providing a second site for cyclization. This would allow for the construction of fused bicyclic or polycyclic aromatic systems, which are common scaffolds in medicinal chemistry and materials science. However, no specific examples of annulation reactions involving this particular compound have been documented in the searched literature.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Indoles)

The structure of this compound is well-suited for the synthesis of nitrogen-containing heterocycles. For instance, quinazolinones, a class of compounds with a wide range of biological activities, are often synthesized from ortho-substituted aminobenzoic acids or their esters. By reacting the amino group with a suitable one-carbon synthon, followed by reduction of the nitro group and subsequent intramolecular cyclization, one could theoretically form a quinazolinone core.

Similarly, the synthesis of indole derivatives could be envisioned. The classic Leimgruber-Batcho indole synthesis, for example, often starts from a 2-nitrotoluene derivative. While this compound itself is not a direct precursor in this specific pathway, its structural motifs are found in related starting materials for indole synthesis. For example, compounds like methyl 2-methyl-3-nitrobenzoate are used to synthesize methyl indole-4-carboxylate. Despite these possibilities, no published research specifically details the use of this compound for the synthesis of quinazolinones or indoles.

Building Block for Complex Organic Scaffolds

As a multifunctional aromatic compound, this compound could serve as a versatile building block for constructing more complex organic scaffolds. Each functional group offers a handle for further chemical modification, allowing for the stepwise assembly of intricate molecular architectures. The aromatic ring itself can also undergo further substitution reactions. The potential exists for this compound to be a key intermediate in the total synthesis of natural products or in the creation of novel molecular frameworks for drug discovery. However, there is no available literature to support its use in this context.

Utilization in Combinatorial Chemistry Libraries

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. The multiple functional groups of this compound make it an attractive candidate for inclusion in such libraries. Each functional site could be reacted with a diverse set of reagents to generate a wide array of derivatives. This would allow for the efficient exploration of chemical space in the search for new bioactive compounds. Despite this theoretical utility, its actual application in combinatorial chemistry is not reported.

Role in the Development of Chemical Probes for Mechanistic Studies

Chemical probes are small molecules used to study biological processes. The development of such probes often requires molecules with specific functionalities that can interact with biological targets and can be modified to include reporter tags (e.g., fluorescent dyes or affinity labels). The reactive handles on this compound would, in principle, allow for such modifications. Its core structure could be designed to interact with a specific enzyme or receptor, and the functional groups could be used to attach the necessary reporter elements. This would enable researchers to investigate the mechanism of action of biological targets. To date, no studies have been published describing the use of this compound in the development of chemical probes.

Future Research Directions and Emerging Opportunities in Methyl 3 Amino 6 Methyl 2 Nitrobenzoate Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of highly substituted nitroaromatics like Methyl 3-amino-6-methyl-2-nitrobenzoate traditionally relies on multi-step sequences involving nitration and the manipulation of functional groups. Future research is poised to move beyond classical methods towards more efficient, selective, and robust catalytic systems.

A primary avenue of investigation involves the catalytic reduction of a precursor dinitro compound. The chemoselective hydrogenation of one nitro group in the presence of another is a significant challenge. Advanced catalytic systems are crucial for achieving high selectivity. While noble metal catalysts like Palladium (Pd) and Platinum (Pt) are effective, there is a growing interest in more economical and earth-abundant non-noble metal catalysts. acs.orggoogle.com Density Functional Theory (DFT) calculations have provided mechanistic insights, suggesting that on non-noble metals such as Nickel (Ni), the hydrogenation pathway involves the initial dissociation of N–O bonds, leading to partial oxidation of the catalyst surface, followed by hydrogenation steps. rsc.orgbohrium.comresearchgate.net This alternative mechanism could be exploited for achieving chemoselectivity in complex molecules.

Another promising approach is the use of biocatalysts. For instance, a heterogeneous biocatalyst comprising a carbon-supported NiFe hydrogenase (Hyd-1) has demonstrated the ability to hydrogenate a wide range of nitroaromatics to their corresponding anilines using H₂ at atmospheric pressure, showcasing high functional group tolerance. nih.gov The application of such enzymatic systems could offer a mild and highly selective route to the target compound or its precursors.

Table 1: Emerging Catalytic Systems for Nitroarene Hydrogenation
Catalyst TypeExamplesKey AdvantagesPotential Application
Non-Noble MetalsNickel (Ni), Copper (Cu), Manganese (Mn) complexes acs.orgrsc.orgmdpi.comCost-effective, earth-abundant, unique mechanistic pathways. rsc.orgbohrium.comSelective reduction of a dinitro precursor to this compound.
BiocatalystsCarbon-supported NiFe hydrogenase (Hyd-1) nih.govHigh selectivity, mild reaction conditions (atmospheric pressure H₂), environmentally benign. nih.govGreen synthesis of the target compound with high functional group tolerance.
Immobilized CatalystsPoly(4-vinylpyridine)-immobilized Cu catalyst researchgate.netRecyclable, stable, suitable for continuous processes. researchgate.netDevelopment of robust, scalable synthesis protocols.

Advanced Functionalization and Polymerization Strategies

The unique arrangement of functional groups in this compound makes it an attractive building block for creating more complex molecules and polymers. The amine and methyl ester functionalities serve as handles for a variety of transformations.

Future research could focus on leveraging the amine group for derivatization, such as forming Schiff bases with various aldehydes, which has been shown to generate compounds with interesting biological activities in other aminobenzoic acid analogs. mdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which, together with the amine group, makes the molecule a prime candidate as a monomer for the synthesis of novel polyamides and polyimides. The synthesis of polymers from aminobenzoic acids is an established field, and applying these techniques could lead to new materials with tailored thermal and mechanical properties. researchgate.net

Furthermore, the reduction of the nitro group to a second amine would transform the molecule into a diamino-methylbenzoate derivative. Such diamines are valuable monomers for step-growth polymerization, potentially leading to aromatic polymers with enhanced solubility or specific functionalities imparted by the remaining methyl and ester groups. Research into controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), using initiators containing aromatic amine functionalities, could also be an exciting avenue, allowing for the synthesis of well-defined graft copolymers. researchgate.net

Table 2: Potential Functionalization and Polymerization Routes
Functional GroupReaction TypePotential Product/ApplicationRelevant Research Area
Amino GroupSchiff Base FormationNovel biologically active compounds.Medicinal Chemistry mdpi.com
Amino & Ester (as Carboxyl)Polyamide/Polyimide SynthesisHigh-performance polymers with tailored properties.Polymer Chemistry researchgate.net
Nitro Group (reduced to Amino)Diamine Monomer SynthesisPrecursor for polyamides, polyimides, or other copolymers.Monomer Synthesis researchgate.net
Amino GroupATRP Initiator SynthesisGrafting polymers from the aromatic core to create novel architectures.Controlled Polymerization researchgate.netfigshare.com

Integration with Flow Chemistry and Automated Synthesis

Nitration and catalytic hydrogenation are classic examples of reactions that benefit immensely from modern process technologies like flow chemistry. vapourtec.com Nitration is often highly exothermic and fast, posing significant safety risks in conventional batch reactors. beilstein-journals.org Flow chemistry, which utilizes miniaturized devices like microreactors or tubular reactors, offers superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. vapourtec.comewadirect.com This enhanced safety profile makes it possible to explore more extreme reaction conditions that would be inaccessible in batch mode, potentially leading to higher yields and selectivities. vapourtec.com

Similarly, catalytic hydrogenations often require high pressures of hydrogen gas, another safety concern in large-scale batch production. Continuous-flow systems confine the reaction to a small volume at any given time, drastically improving operational safety. ewadirect.com Recent advancements include the use of 3D-printed fixed-bed reactors loaded with catalysts for the continuous hydrogenation of nitroaromatics. mdpi.com

The integration of automated flow systems offers the potential to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, catalyst, residence time) for the synthesis of this compound. researchgate.netsyrris.com This high-throughput approach can accelerate the discovery of optimal synthetic routes and can be extended to the subsequent functionalization and polymerization steps, enabling the rapid generation of compound libraries for materials science or drug discovery applications. syrris.com

Table 3: Advantages of Flow Chemistry for Synthesis
Reaction StepChallenge in Batch ModeFlow Chemistry Advantage
NitrationHighly exothermic, risk of runaway, poor selectivity. beilstein-journals.orgSuperior temperature control, enhanced safety, improved yield and selectivity. vapourtec.comnih.gov
Catalytic HydrogenationUse of high-pressure flammable gas, catalyst handling. google.comMinimized reaction volume for improved safety, efficient catalyst screening, stable long-term operation. mdpi.comacs.org
Process OptimizationTime-consuming, requires large amounts of material.Rapid screening of conditions, automated optimization, reduced waste. researchgate.netsyrris.com

Development of Sustainable and Eco-Friendly Synthetic Approaches

Modern chemical synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, avoid hazardous reagents, and utilize renewable resources. Future research on this compound should prioritize the development of sustainable synthetic pathways.

For the nitration step, this involves moving away from the traditional mixed acid (HNO₃/H₂SO₄) method, which generates large volumes of corrosive waste. Greener alternatives include the use of solid acid catalysts like zeolites, which can be easily recovered and reused, or employing milder nitrating agents such as metal nitrates or ionic liquids. researchgate.netorganic-chemistry.org

For the reduction of the nitro group, the focus is on replacing stoichiometric reductants like iron powder in acidic media, which produce significant amounts of iron sludge waste. sciencemadness.org Catalytic hydrogenation is inherently more atom-economical, and the use of non-noble metal catalysts enhances its sustainability. acs.org Furthermore, conducting these reductions in environmentally benign solvents, such as water, represents a significant advancement. researchgate.net The ultimate goal in sustainable synthesis is the use of biosynthetic pathways. Research into engineering microorganisms to produce aminobenzoic acids from renewable feedstocks like glucose is a burgeoning field and could one day provide a completely green route to this class of compounds. mdpi.comresearchgate.nettandfonline.com

Table 4: Comparison of Traditional and Sustainable Synthetic Methods
ReactionTraditional MethodSustainable AlternativeKey Benefit
NitrationMixed Acid (HNO₃/H₂SO₄) orgsyn.orgSolid acid catalysts (e.g., zeolites), ionic liquids. researchgate.netorganic-chemistry.orgReduced acid waste, catalyst recyclability.
ReductionStoichiometric metals (e.g., Fe/AcOH) sciencemadness.orgCatalytic hydrogenation (non-noble metals), biocatalysis. acs.orgnih.govHigh atom economy, avoids toxic metal sludge.
SolventOrganic SolventsWater, supercritical CO₂, or solvent-free conditions. researchgate.netReduced environmental impact and health hazards.
FeedstockPetroleum-based precursorsBiosynthesis from renewable resources (e.g., glucose). mdpi.comresearchgate.netUse of renewable carbon sources, reduced carbon footprint.

Application in Materials Science Research

The molecular structure of this compound suggests several potential applications in materials science. As previously mentioned, its bifunctional nature (amine and ester/acid) makes it a promising monomer for creating novel aromatic polymers. These polymers could exhibit high thermal stability, chemical resistance, and specific mechanical properties, making them suitable for applications in aerospace, electronics, or as advanced coatings.

Furthermore, the functionalized polymers derived from this monomer could find use in environmental applications. For example, polymers functionalized with aminobenzoic groups have been shown to be effective adsorbents for removing pollutants like antibiotics from wastewater. researchgate.netmdpi.com The specific substitution pattern of the target molecule could lead to polymers with unique selectivities for certain contaminants.

The aromatic core containing both electron-donating (amino, methyl) and electron-withdrawing (nitro, ester) groups could also be a precursor for synthesizing novel dyes or organic electronic materials. Upon reduction of the nitro group to an amine, the resulting diamine could be a building block for constructing complex heterocyclic systems, such as imidazoquinolines, which are investigated for their electronic and medicinal properties. nih.gov

Table 5: Potential Materials Science Applications
Potential ApplicationEnabling Structural Feature(s)Research Opportunity
High-Performance PolymersAmine and ester/carboxyl groups for polymerization (e.g., polyamides).Synthesize and characterize polymers for thermal and mechanical properties.
Specialty AdsorbentsFunctionalizable aromatic core; presence of N and O heteroatoms.Develop functional polymers for selective removal of environmental pollutants. mdpi.com
Organic Dyes/PigmentsSubstituted aromatic chromophore.Investigate the synthesis of azo dyes or other chromophoric systems.
Heterocyclic SynthesisPrecursor to a substituted diamine for cyclization reactions.Develop synthetic routes to novel quinoline or benzimidazole derivatives for medicinal or materials applications. nih.gov

Q & A

Basic: What are the recommended methods to optimize the synthesis yield and purity of Methyl 3-amino-6-methyl-2-nitrobenzoate?

Answer:
Key steps include:

  • Reagent stoichiometry and solvent selection : Use anhydrous CH₂Cl₂ under nitrogen to minimize side reactions (e.g., hydrolysis of ester groups) .
  • Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product from nitro-group reduction byproducts .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by melting point analysis (expected range: 210–220°C) and ¹H NMR integration .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

Answer:

  • ¹H NMR : The amino (-NH₂) proton appears as a broad singlet (~δ 5.5–6.5 ppm), while the methyl ester (-COOCH₃) resonates as a sharp singlet (~δ 3.8–4.0 ppm). The aromatic protons exhibit splitting patterns reflecting meta/para nitro and amino substitutions .
  • IR spectroscopy : Confirm the presence of nitro (-NO₂, ~1520–1350 cm⁻¹) and ester carbonyl (-C=O, ~1720–1700 cm⁻¹) groups. Absence of -OH stretches (~3200–3600 cm⁻¹) rules out carboxylic acid impurities .

Advanced: What crystallographic tools and parameters are critical for resolving the hydrogen-bonding network in this compound?

Answer:

  • Software : Use SHELXL for refinement and ORTEP-III for visualizing hydrogen bonds (e.g., N–H⋯O interactions between amino and nitro groups) .
  • Graph set analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings formed by dimeric interactions) .
  • Data collection : High-resolution X-ray data (≤ 0.8 Å) is essential to resolve overlapping electron densities caused by planar nitro groups .

Advanced: How do competing intermolecular interactions affect the crystal packing of this compound?

Answer:

  • Hydrogen bonding vs. van der Waals forces : Strong N–H⋯O bonds dominate packing, but steric hindrance from the methyl group at position 6 can disrupt layer formation, leading to twinning.
  • Mitigation : Co-crystallization with solvents (e.g., DMSO) can stabilize specific packing motifs by introducing additional O–H⋯O interactions .

Advanced: What strategies enable selective functionalization of this compound for derivative synthesis?

Answer:

  • Halogenation : Electrophilic substitution at the amino group using N-bromosuccinimide (NBS) in DMF yields brominated analogs (e.g., Methyl 3-bromoamino-6-methyl-2-nitrobenzoate) .
  • Reductive alkylation : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, enabling subsequent coupling with acyl chlorides .
  • Caution : Nitro groups are sensitive to strong reducing agents; use controlled conditions (e.g., Fe/HCl) to avoid over-reduction .

Advanced: What mechanistic insights explain the reactivity of the nitro group in this compound under acidic conditions?

Answer:

  • Nitro group activation : In concentrated H₂SO₄, the nitro group acts as a meta-directing deactivating group, slowing electrophilic substitution.
  • Side reactions : Protonation of the ester carbonyl increases susceptibility to hydrolysis, necessitating low-temperature reactions (< 0°C) to preserve the ester moiety .

Advanced: How does the spatial arrangement of functional groups influence the biological activity of this compound analogs?

Answer:

  • Steric effects : Introducing bulky substituents at position 6 (e.g., tert-butyl) reduces antibacterial efficacy by hindering target binding .
  • Electronic effects : Electron-withdrawing groups (e.g., -Br at position 3) enhance nitro group stability but may reduce solubility in aqueous media .

Advanced: What experimental protocols ensure the stability of this compound during long-term storage?

Answer:

  • Storage conditions : Store in amber vials under argon at –20°C to prevent photodegradation of the nitro group and oxidation of the amino group.
  • Stability testing : Monitor via periodic HPLC (C18 column, UV detection at 254 nm) to detect decomposition products (e.g., nitroso derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.